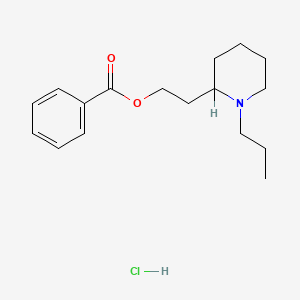
beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis . This compound is characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride typically involves the esterification of beta-(1-Propyl-2-piperidyl)ethanol with benzoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and solvents such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The hydrochloride salt formation is typically achieved through the addition of hydrochloric acid in a controlled environment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride can undergo various chemical reactions, including:
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide or other peroxides as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Scientific Research Applications
Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to various pharmacological effects . The benzoate ester may also contribute to the compound’s overall activity by influencing its solubility and bioavailability .
Comparison with Similar Compounds
- Beta-(1-Propyl-2-piperidyl)ethyl acetate hydrochloride
- Beta-(1-Propyl-2-piperidyl)ethyl butyrate hydrochloride
- Beta-(1-Propyl-2-piperidyl)ethyl propionate hydrochloride
Comparison: Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride is unique due to its benzoate ester, which imparts distinct chemical and biological properties compared to other similar compounds. The benzoate group may enhance the compound’s stability and solubility, making it more suitable for certain applications . Additionally, the specific interactions of the benzoate ester with biological targets may differ from those of other esters, leading to unique pharmacological effects .
Properties
CAS No. |
78219-40-6 |
|---|---|
Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-(1-propylpiperidin-2-yl)ethyl benzoate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-12-18-13-7-6-10-16(18)11-14-20-17(19)15-8-4-3-5-9-15;/h3-5,8-9,16H,2,6-7,10-14H2,1H3;1H |
InChI Key |
COZXOULOLBMCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1CCOC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















